

MJO445: A Potent ATG4B Inhibitor for Autophagy Research

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Compound of Interest		
Compound Name:	MJO445	
Cat. No.:	B3060978	Get Quote

A detailed comparison of **MJO445**'s specificity for ATG4B, offering insights for researchers in cell biology and drug discovery.

MJO445 has emerged as a significant tool compound in the study of autophagy, demonstrating notable potency as an inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B). This guide provides a comprehensive comparison of **MJO445**'s specificity for ATG4B relative to other ATG proteins, supported by available experimental data and detailed methodologies. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation and application of this inhibitor.

Potency and Specificity of MJO445

MJO445 was developed as a more potent analog of the initial ATG4B inhibitor, NSC185058. In biochemical assays, **MJO445** exhibits a significantly lower half-maximal inhibitory concentration (IC50) against ATG4B compared to its parent compound, indicating a substantial improvement in inhibitory activity.

While the primary focus of published research has been on the characterization of **MJO445**'s activity against ATG4B, comprehensive, publicly available data detailing its inhibitory constants against other ATG4 isoforms (ATG4A, ATG4C, and ATG4D) remains limited. The available information on the parent compound, NSC185058, suggests some level of activity against ATG4A, though with a much lower efficiency than against ATG4B. Further studies are required to fully elucidate the selectivity profile of **MJO445** across the entire ATG4 family and other related proteases.



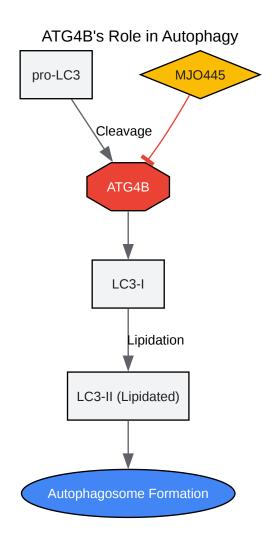
Compound	Target	IC50 (μM)
MJO445	ATG4B	12.7
NSC185058	ATG4B	>100

This table summarizes the reported in vitro IC50 values for **MJO445** and its parent compound, NSC185058, against ATG4B.

Signaling Pathway and Experimental Workflow

The primary role of ATG4B in the autophagy pathway is the proteolytic cleavage of pro-LC3 (and other Atg8 family members) to its mature form, LC3-I. This is a critical step for the subsequent lipidation of LC3-I to form LC3-II, which is then incorporated into the autophagosome membrane. Inhibition of ATG4B by **MJO445** blocks this initial processing step, thereby inhibiting the downstream events of autophagosome formation.



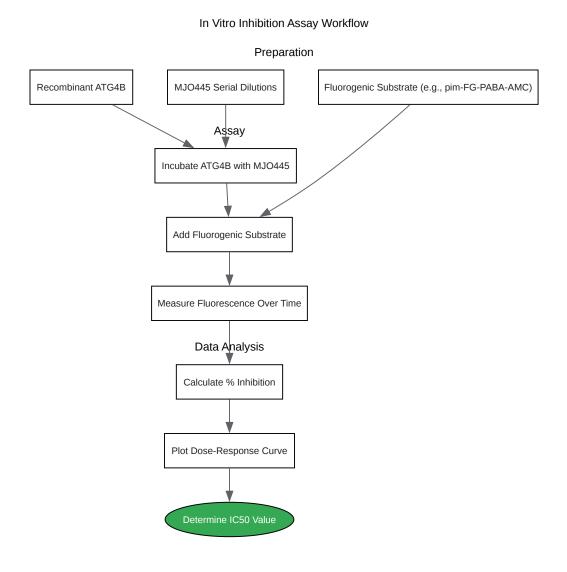


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Figure 1. Role of ATG4B in LC3 processing and its inhibition by MJO445.

To determine the inhibitory potency of compounds like **MJO445**, a common experimental approach is a fluorometric enzymatic assay. This workflow allows for a quantitative assessment of the inhibitor's effect on ATG4B's proteolytic activity.





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Figure 2. A typical experimental workflow for determining the IC50 of MJO445.



Experimental Protocols

The determination of **MJO445**'s IC50 value against ATG4B is typically performed using an in vitro fluorometric enzymatic assay. The following is a generalized protocol based on commonly used methods in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **MJO445** against recombinant human ATG4B.

Materials:

- Recombinant human ATG4B enzyme
- Fluorogenic ATG4B substrate (e.g., pim-FG-PABA-AMC)
- MJO445
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Compound Preparation: Prepare a stock solution of MJO445 in DMSO. Perform serial dilutions of the MJO445 stock solution in assay buffer to create a range of concentrations to be tested.
- Enzyme and Substrate Preparation: Dilute the recombinant ATG4B enzyme and the fluorogenic substrate to their final working concentrations in assay buffer.
- Assay Reaction: a. To each well of the 384-well plate, add a small volume of the diluted
 MJO445 or vehicle control (DMSO in assay buffer). b. Add the diluted ATG4B enzyme
 solution to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room
 temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the
 fluorogenic substrate to each well.



- Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate
 excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm for AMC-based substrates)
 at regular intervals for a specified duration (e.g., 30-60 minutes) using a fluorescence plate
 reader.
- Data Analysis: a. For each MJO445 concentration, calculate the rate of the enzymatic reaction (the slope of the fluorescence intensity versus time). b. Normalize the reaction rates to the vehicle control to determine the percentage of inhibition for each MJO445 concentration. c. Plot the percentage of inhibition against the logarithm of the MJO445 concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Conclusion

MJO445 is a valuable and potent inhibitor of ATG4B, offering a significant improvement over its predecessor, NSC185058. Its utility in probing the role of ATG4B in autophagy is well-documented. However, a comprehensive understanding of its selectivity profile across the entire ATG4 family and other proteases awaits further investigation. The experimental protocols outlined here provide a foundation for researchers to independently assess the activity of MJO445 and similar compounds in their specific experimental contexts. As research in the field of autophagy modulation continues to advance, a more detailed characterization of the specificity of inhibitors like MJO445 will be crucial for the development of targeted therapeutic strategies.

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